molecular formula C6H4Cl2N2S B1390551 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine CAS No. 74901-69-2

2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine

Cat. No. B1390551
CAS RN: 74901-69-2
M. Wt: 207.08 g/mol
InChI Key: CUVQFHMQHBMFCI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine is an organic compound that belongs to the class of pyrimidines . It is used as a pharmaceutical intermediate . The CAS Number is 74901-69-2 and its molecular weight is 207.08 .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine can be achieved by starting with 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol and undergoing a chlorination reaction .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine is C6H4Cl2N2S . The InChI is 1S/C6H4Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H2 and the SMILES string is C1CSC2=C1N=C(N=C2Cl)Cl .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of other compounds .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 207.08 g/mol . The computed properties include a topological polar surface area of 51.1 Ų and a complexity of 158 . It has good solubility in organic solvents .

Scientific Research Applications

Synthesis and Optimization

2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine is an important intermediate in the synthesis of small molecule anticancer drugs. A rapid synthetic method for these compounds has been established, with a focus on optimization to improve total yield (Zhou et al., 2019).

Nonlinear Optical Material

Research has been conducted on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (a derivative of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine) to explore its potential as a third-order nonlinear optical material. This involves detailed studies of its molecular and electronic structure, and its suitability for nonlinear optical devices such as optical limiting and optical switching (Murthy et al., 2019).

Antibacterial Evaluation

A class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, derived from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, has been synthesized and evaluated for antibacterial activity. Some derivatives have shown potential as antibacterial agents (Etemadi et al., 2016).

Antimicrobial Activities

2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine analogs have been investigated for their antimicrobial properties. Some compounds in this class have shown promising activity against fungal strains, indicating potential for further exploration as antimicrobial agents (Goudgaon & Sheshikant, 2013).

Novel Synthesis Techniques

Innovative techniques for synthesizing 2,4-dichloro-thieno[3,2-d]pyrimidine have been developed. These techniques feature cost-effective raw materials and potential for solvent recovery, enhancing the practicality of production for research and medical applications (Dong et al., 2012).

Antitumor Activity

Studies on 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, derived from 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin, have demonstrated potent anticancer activity against various human cancer cell lines. These findings suggest their potential application in cancer therapeutics (Hafez & El-Gazzar, 2017).

Safety And Hazards

The compound is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302-H315-H319-H332-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVQFHMQHBMFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672136
Record name 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine

CAS RN

74901-69-2
Record name 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6H,7H-thieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

500 mg 6,7-Dihydro-thieno[3,2-d]pyrimidine-2,4-diol and 10 mL phosphoroxychloride was stirred 30 min at 140° C. under microwave conditions. The reaction was added to water and then dichlormethane was added. The mixture was stirred for 20 min. The layers were separated and the dichlormethane layer was evaporated to give 586 mg of the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine
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Citations

For This Compound
2
Citations
B Latli, MJ Hrapchak, TG Tampone… - Journal of Labelled …, 2023 - Wiley Online Library
(R)‐2‐(4‐(Benzo[d]oxazol‐2‐yl)piperazin‐1‐yl)‐4‐((tetrahydro‐2H‐pyran‐4‐yl)amino)‐6,7‐dihydrothieno[3,2‐d]pyrimidine 5‐oxide (1) and (R)‐2‐(4‐(4‐chlorophenoxy)piperidin‐1‐yl)‐…
D Kang, H Zhang, Z Wang, T Zhao… - Journal of medicinal …, 2019 - ACS Publications
To address drug resistance to HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of novel diarylpyrimidine (DAPY) derivatives targeting “tolerant region I” and “…
Number of citations: 72 pubs.acs.org

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